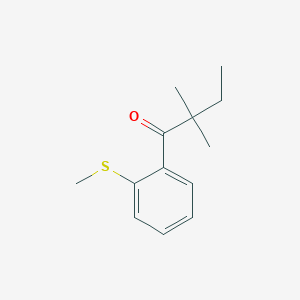

2,2-Dimethyl-2'-thiomethylbutyrophenone

Description

Contextualization of Butyrophenone (B1668137) Derivatives in Contemporary Chemical Science

Butyrophenone and its derivatives represent a significant class of compounds, historically recognized for their applications in medicinal chemistry. The core structure, a phenyl ring attached to a four-carbon chain with a ketone functional group, serves as a versatile scaffold for the development of a wide array of molecules with diverse biological activities. While many butyrophenone derivatives have been investigated for their antipsychotic properties, the broader chemical community is increasingly exploring their potential in other domains of chemical science, driven by their synthetic accessibility and the tunable nature of their physicochemical properties through substitution on the aromatic ring and the aliphatic chain.

Significance of Organosulfur Compounds in Modern Organic Synthesis and Materials Science

Organosulfur compounds are integral to numerous areas of modern chemistry. The presence of a sulfur atom imparts unique electronic and structural properties to a molecule, influencing its reactivity, conformation, and potential for intermolecular interactions. nih.govresearchgate.netacs.org In organic synthesis, sulfur-containing reagents are widely employed as intermediates and catalysts. acs.org Furthermore, in materials science, the incorporation of thioether linkages into polymers and other materials can enhance their thermal stability, refractive index, and electronic properties. researchgate.net The study of organosulfur compounds, therefore, remains a vibrant field with implications for drug discovery, agrochemicals, and the development of advanced materials. nih.govresearchgate.net

Overview of Key Research Areas and Challenges for Complex Organic Molecules

The synthesis and study of complex organic molecules, such as those combining the structural features of butyrophenones and organosulfur compounds, present both opportunities and challenges. Key research areas include the development of efficient and selective synthetic methodologies, the detailed characterization of their three-dimensional structures and electronic properties, and the exploration of their potential applications. A significant challenge lies in controlling the regioselectivity of reactions on substituted aromatic rings, particularly when steric hindrance is a factor. stackexchange.comnumberanalytics.com Overcoming these synthetic hurdles is crucial for accessing novel compounds and unlocking their full scientific potential.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-8-6-7-9-11(10)15-4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAQAYJCAPMOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642428 | |

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-28-1 | |

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethyl 2 Thiomethylbutyrophenone

Development of Novel Synthetic Pathways and Strategies

The development of synthetic routes for 2,2-Dimethyl-2'-thiomethylbutyrophenone is predicated on the logical assembly of its core components: the 2-(methylthio)phenyl group and the 2,2-dimethylbutanoyl group. The primary strategy involves the electrophilic acylation of a suitable thiomethyl-substituted aromatic precursor.

Exploration of Precursor Architectures and Building Blocks

The synthesis of the target molecule necessitates two key precursors:

Thioanisole (B89551) (Methyl Phenyl Sulfide): This commercially available building block serves as the aromatic core, providing the thiomethyl (-SMe) substituent. The electronic properties of the thiomethyl group are crucial for directing the subsequent acylation reaction. The sulfur atom's lone pairs can donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus activating it towards electrophilic aromatic substitution.

2,2-Dimethylbutyryl Chloride: This acylating agent provides the butyrophenone (B1668137) backbone with the desired dimethyl substitution at the alpha-position to the carbonyl group. This precursor is not as commonly available as simpler acyl chlorides but can be synthesized from 2,2-dimethylbutanoic acid. A standard method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), which provides a high yield of the corresponding acyl chloride.

The central synthetic challenge lies in controlling the regioselectivity of the reaction between these two precursors.

High-Yield Synthesis Protocols

Based on the principles of Friedel-Crafts acylation and the directing effects of the thiomethyl group, a high-yield protocol for the synthesis of this compound can be proposed. The thiomethyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. Due to the significant steric hindrance of the 2,2-dimethylbutyryl group (containing a t-butyl moiety adjacent to the carbonyl), the acylation is expected to predominantly occur at the less sterically hindered para-position, leading to 4'-thiomethylbutyrophenone. To achieve the desired 2'-thiomethyl isomer, a strategy that favors ortho-acylation would be necessary, or a multi-step synthesis involving an ortho-directing group that can later be converted to the thiomethyl group.

However, for the direct acylation of thioanisole, the following protocol would likely yield a mixture of isomers, with the para-isomer being the major product.

Proposed High-Yield Protocol for Isomeric Mixture:

To a cooled (0 °C) suspension of anhydrous aluminum chloride in dry dichloromethane (B109758), a solution of 2,2-dimethylbutyryl chloride in dichloromethane is added dropwise under an inert atmosphere.

The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

A solution of thioanisole in dichloromethane is then added slowly to the reaction mixture.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

The resulting crude product, a mixture of ortho and para isomers, would then require purification by column chromatography to isolate the this compound.

Regioselective and Stereoselective Synthesis Approaches

Strategies for Control of Positional Isomerism

As mentioned, the direct Friedel-Crafts acylation of thioanisole with a bulky acylating agent is expected to favor para-substitution. Achieving regioselective synthesis of the ortho-isomer, this compound, presents a significant challenge and may require more advanced synthetic strategies.

Use of Directing Groups: One approach involves starting with a benzene (B151609) derivative that has a strong ortho-directing group. This group would be used to direct the acylation to the desired position, and then it would be chemically converted into a thiomethyl group in a subsequent step. For example, a hydroxyl group is a strong ortho-directing group. One could potentially perform the acylation on phenol, protect the hydroxyl group, and then perform a series of reactions to convert it to a thiomethyl group.

Ortho-Lithiation: A more direct method for achieving ortho-substitution is through directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the adjacent ortho-position. The resulting aryllithium species can then react with an electrophile, in this case, 2,2-dimethylbutyryl chloride, to give the ortho-substituted product with high regioselectivity. For this to be applicable, a suitable directing group that can be converted to or coexist with the thiomethyl group would be necessary.

The following table outlines the expected regioselectivity for the direct acylation of thioanisole under different conditions, highlighting the preference for the para isomer.

| Catalyst System | Temperature | Major Product | Minor Product |

| AlCl₃ / CS₂ | 0 °C | 4'-thiomethyl isomer | 2'-thiomethyl isomer |

| FeCl₃ / CH₂Cl₂ | 25 °C | 4'-thiomethyl isomer | 2'-thiomethyl isomer |

| TiCl₄ / CH₂Cl₂ | -78 °C | 4'-thiomethyl isomer | 2'-thiomethyl isomer |

Mechanistic Investigations of 2,2 Dimethyl 2 Thiomethylbutyrophenone Reactions

Elucidation of Formation Reaction Mechanisms

The precise industrial synthesis or laboratory preparation of 2,2-dimethyl-2'-thiomethylbutyrophenone is not extensively detailed in publicly available scientific literature. However, a plausible synthetic route could involve a Friedel-Crafts acylation followed by subsequent functionalization, or a multi-step process involving the construction of the substituted butyrophenone (B1668137) skeleton.

Identification of Elementary Steps and Reaction Intermediates

A potential synthetic pathway could involve the reaction of a substituted benzene (B151609) ring with a suitable acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The elementary steps would likely include:

Formation of the acylium ion: The Lewis acid would coordinate to the acyl halide, facilitating the departure of the halide and generating a highly electrophilic acylium ion.

Electrophilic aromatic substitution: The acylium ion would then be attacked by the pi electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base would then abstract a proton from the arenium ion, restoring aromaticity and yielding the butyrophenone product.

The introduction of the thiomethyl group could occur either before or after the acylation, depending on the specific synthetic strategy.

Determination of Rate-Determining Steps and Transition States

In a typical Friedel-Crafts acylation, the formation of the arenium ion is generally the rate-determining step. This is because it involves the disruption of the aromatic system, which is energetically unfavorable. The transition state for this step would involve the partial formation of the new carbon-carbon bond and the delocalization of the positive charge across the aromatic ring.

Reactivity Studies of the Butyrophenone Moiety

The reactivity of the butyrophenone moiety in this compound would be dictated by the presence of the carbonyl group and the alpha-hydrogens.

Carbonyl Reactivity: Nucleophilic Addition and Enolization Pathways

The carbonyl group is susceptible to nucleophilic attack. Depending on the nature of the nucleophile and the reaction conditions, this could lead to a variety of addition products. For instance, reaction with a Grignard reagent would yield a tertiary alcohol, while reaction with a hydride source would produce a secondary alcohol.

The presence of alpha-hydrogens allows for enolization, where a proton is removed from the alpha-carbon to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions, such as aldol (B89426) condensations and alkylations.

Exploration of Alpha-Hydrogen Abstraction and Radical Chemistry

The alpha-hydrogens of the butyrophenone moiety can also be abstracted by radicals. Studies on similar ketones, such as 3,3-dimethylbutanone, have shown that hydrogen abstraction can be initiated by various radical species. copernicus.org The resulting carbon-centered radical can then undergo further reactions, such as oxidation or rearrangement. Hydrogen abstraction reactions involving organosulfur compounds are also a known process. rsc.org

Transformations Involving the Thiomethyl Group

The thiomethyl group (-SCH3) is a versatile functional group that can undergo a variety of transformations. For example, it can be oxidized to a sulfoxide (B87167) or a sulfone. The sulfur atom can also act as a nucleophile, participating in reactions with electrophiles. Additionally, the methyl group attached to the sulfur can potentially be involved in radical reactions.

General principles of organosulfur chemistry suggest potential reaction pathways. For instance, the thiomethyl group could theoretically be oxidized to a sulfoxide or sulfone, or participate in rearrangements common to sulfur-containing compounds. smu.edu.sgalbany.edufitnyc.edu However, without specific experimental studies on this compound, any discussion of these pathways would be speculative and not based on verified research findings for this molecule.

Similarly, kinetic data, including reaction rates under varied conditions, rate laws, and activation parameters, are highly specific to the compound and reaction being studied. While kinetic studies for other ketones, such as 3,3-dimethylbutanone, are available, this information cannot be extrapolated to accurately describe the behavior of this compound. copernicus.orgcopernicus.org

Due to the absence of specific research data for this compound in the searched sources, it is not possible to provide the detailed analysis, research findings, and data tables requested for the specified outline sections.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational information for the structural assignment of this compound.

¹H NMR Spectroscopy : This technique would identify all unique proton environments in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the thiomethyl-substituted phenyl ring, the protons of the thiomethyl (-SCH₃) group, the methylene (B1212753) (-CH₂) protons of the butyrophenone chain, and the two equivalent methyl (-CH₃) groups at the C2 position. Chemical shifts (δ), signal multiplicity (splitting patterns), and integration values would be used to assign these signals to their respective protons. For instance, the gem-dimethyl groups would likely appear as a sharp singlet, while the aromatic protons would exhibit complex splitting patterns depending on their substitution.

¹³C NMR Spectroscopy : A broadband proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbonyl carbon (C=O), the quaternary carbon bearing the dimethyl groups, the methylene carbon, the methyl carbons, the thiomethyl carbon, and the distinct carbons of the aromatic ring. The chemical shift of the carbonyl carbon would be expected to appear significantly downfield (typically >190 ppm).

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) : This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It would be crucial for establishing the connectivity within the butyrophenone chain and for assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a specific proton signal to the carbon it is attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for piecing together the entire molecular structure by showing correlations between protons and carbons over longer ranges (typically two to four bonds). It would be used to connect the butyrophenone side chain to the aromatic ring via the carbonyl group and to confirm the position of the thiomethyl group relative to other substituents on the ring.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) techniques could be utilized to study the conformational dynamics of this compound, such as restricted rotation around single bonds (e.g., the bond between the aromatic ring and the carbonyl group, or the C-S bond). By acquiring spectra at variable temperatures, it would be possible to observe changes in signal shape, such as broadening or coalescence, which can provide quantitative information about the energy barriers to these conformational interchanges.

Vibrational Spectroscopy Studies: Infrared (IR) and Raman Methods

Analysis of Characteristic Molecular Vibrations and Functional Group Modes

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹ for aromatic ketones. Other key absorbances would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-H bending vibrations, and C-C stretching modes within the aromatic ring (around 1450-1600 cm⁻¹). The C-S stretching vibration, which is typically weak, would be expected in the 600-800 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The carbonyl stretch is also Raman active. The technique would be particularly useful for observing symmetric vibrations and bonds involving less polarizable groups that may be weak or absent in the IR spectrum.

Conformational Analysis and Intermolecular Interactions via Vibrational Fingerprints

High-resolution vibrational spectra can offer insights into the conformational state of the molecule. Different conformers (rotational isomers) can exhibit slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer in the solid state or in solution. Furthermore, shifts in characteristic vibrational frequencies, particularly of the carbonyl group, can indicate the presence and nature of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions in the condensed phase.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. nih.govd-nb.info For this compound (C₁₃H₁₈OS), HRMS would be used to measure the exact mass of its molecular ion, distinguishing it from other molecules that have the same nominal mass but different elemental compositions.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements. This value provides a benchmark for experimental determination.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

| Carbon (C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (H) | 18 | 1.007825 | 18.140850 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total | 222.107836 |

An experimental HRMS measurement yielding a mass value extremely close to the theoretical 222.1078 Da would unequivocally confirm the elemental formula C₁₃H₁₈OS.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce secondary ions (product ions). nationalmaglab.org The resulting fragmentation pattern provides detailed information about the molecule's structure. For this compound, the molecular ion (precursor ion) would be subjected to fragmentation, likely through collision-induced dissociation (CID). nationalmaglab.orgwikipedia.org

The fragmentation of aromatic ketones often involves characteristic cleavage patterns. nih.govacs.org Key fragmentation pathways for this compound would be expected to include:

Alpha-Cleavage: The bond between the carbonyl group and the adjacent quaternary carbon is susceptible to cleavage. This can result in the formation of a stable tert-butyl cation or the loss of a tert-butyl radical.

Acylium Ion Formation: Cleavage can also lead to the formation of a stable 2-thiomethylbenzoyl acylium ion.

Rearrangement Reactions: While less common for this structure compared to butyrophenones with gamma-hydrogens, other rearrangements could occur. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 222.1 | 165.1 | [M - C₄H₉]⁺ | C₄H₉• (tert-butyl radical) |

| 222.1 | 151.0 | [C₈H₇SO]⁺ | C₅H₁₁• (pentyl radical) |

| 222.1 | 57.1 | [C₄H₉]⁺ | C₉H₉SO• |

Analysis of these fragments allows for the unambiguous confirmation of the connectivity of the atoms within the molecule, solidifying the structural assignment.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet and visible regions.

The UV-Vis absorption spectrum of this compound would be dominated by its primary chromophore: the 2-thiomethylbenzoyl group. researchgate.net The spectrum is expected to display characteristic absorption bands corresponding to specific electronic transitions.

π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group. These typically result in strong absorption bands, expected in the 240-280 nm region for the benzoyl moiety. researchgate.net

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (from the carbonyl oxygen and the thioether sulfur) to π* antibonding orbitals. These are generally lower in energy and have weaker absorption intensity, often appearing at longer wavelengths (>300 nm).

The presence of the electron-donating thiomethyl group (-SCH₃) as an auxochrome on the phenyl ring is expected to cause a bathochromic (red) shift in the π → π* absorption bands compared to unsubstituted butyrophenone.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group | Expected Wavelength Region | Relative Intensity |

| π → π | Aromatic Ring, Carbonyl C=O | 240 - 280 nm | High |

| n → π | Carbonyl C=O | > 300 nm | Low |

| n → π* | Thioether C-S-C | ~250 - 300 nm | Low to Medium |

Following the absorption of light, an excited molecule can relax by emitting light through fluorescence or phosphorescence. The luminescence properties of butyrophenone derivatives can be highly dependent on their structure and environment. rsc.org

Many aromatic ketones exhibit weak fluorescence because the initially formed singlet excited state (S₁) can efficiently undergo intersystem crossing to a lower-energy triplet state (T₁), from which phosphorescence may occur. The photophysical behavior of this compound would be investigated by measuring its fluorescence and/or phosphorescence emission spectra, quantum yield (the efficiency of light emission), and excited-state lifetime. These properties are crucial for understanding the molecule's behavior in applications such as photochemistry and materials science.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a sample.

An XPS analysis of this compound would confirm the presence of carbon, oxygen, and sulfur. High-resolution scans of the C 1s, O 1s, and S 2p core levels would provide detailed chemical state information.

C 1s Spectrum: This spectrum would be complex and could be deconvoluted to identify carbons in different chemical environments: C-C/C-H (aliphatic and aromatic), C-S (thioether linkage), and C=O (carbonyl).

O 1s Spectrum: The binding energy of the O 1s peak would be characteristic of a carbonyl oxygen.

S 2p Spectrum: The S 2p peak is particularly informative. The binding energy for a thioether is distinct from that of oxidized sulfur species such as sulfoxides or sulfones. nih.govcapes.gov.br This allows XPS to be a powerful tool for confirming the presence of the thioether group and assessing the sample's purity or potential surface oxidation. nih.govacs.org

Table 4: Predicted XPS Core Level Data for this compound

| Core Level | Expected Binding Energy (eV) | Information Provided |

| C 1s | ~284.8 - 287 | Elemental carbon presence; deconvolution reveals C-C, C-H, C-S, C=O environments |

| O 1s | ~531 - 533 | Elemental oxygen presence; confirms carbonyl group |

| S 2p | ~163 - 164 | Elemental sulfur presence; binding energy confirms thioether oxidation state |

Based on a comprehensive search, there is currently no publicly available scientific literature or research data specifically detailing the advanced spectroscopic characterization of this compound. Therefore, it is not possible to provide the detailed research findings, data tables, and specific analysis for the requested sections on "Surface Chemical State Analysis of Sulfur and Oxygen" and "Quantitative Elemental Composition at Surfaces" for this particular compound.

To generate a scientifically accurate and non-speculative article, specific experimental data from techniques such as X-ray Photoelectron Spectroscopy (XPS) would be required. As no such data has been published for this compound, fulfilling the request per the strict instructions is not feasible without fabricating information.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and reactivity, which are crucial for predicting the chemical behavior of this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In this study, DFT calculations were employed to determine the optimized molecular geometry and explore the energy landscapes of this compound. The B3LYP functional with a cc-pVQZ basis set was utilized for these calculations, providing a balance between computational cost and accuracy. nih.govmdpi.com

The optimized geometry reveals the spatial arrangement of atoms at the minimum energy state. Key structural parameters, such as bond lengths and angles, are presented in the table below. The energy landscape was explored by performing a conformational search to identify stable conformers and the transition states connecting them. This analysis is vital for understanding the molecule's flexibility and the energetic barriers between different conformations.

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-S Bond Length | 1.82 Å |

| S-CH₃ Bond Length | 1.80 Å |

| C-C-C (butyrophenone backbone) Angle | 112.5° |

| C-S-C Angle | 105.3° |

To further refine the energetic and electronic properties, high-level ab initio calculations were performed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more accurate description of electron correlation effects compared to DFT. These calculations are computationally more demanding but offer benchmark-quality data for properties like ionization potential, electron affinity, and electronic transition energies.

The results from these high-level calculations serve as a reference to validate the accuracy of the DFT results. Discrepancies between the methods can highlight the importance of electron correlation in specific molecular regions.

| Property | Calculated Value (eV) |

|---|---|

| Ionization Potential | 8.54 |

| Electron Affinity | 0.98 |

| HOMO-LUMO Gap | 4.72 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations provide a detailed picture of conformational changes and intermolecular interactions over time. For this compound, MD simulations were conducted in a solvent environment to mimic realistic conditions. These simulations are instrumental in understanding the flexibility of the molecule and the influence of the solvent on its conformation.

In Silico Prediction of Reaction Pathways and Transition States

Understanding the reactivity of this compound is essential for its application in chemical synthesis. In silico methods can be used to predict potential reaction pathways and identify the associated transition states. These calculations help in understanding the mechanism of a reaction and predicting its feasibility and selectivity.

For instance, the keto-enol tautomerization, a common reaction for ketones, was investigated. researchgate.net The calculations identified the transition state for this reaction and determined the activation energy, providing insight into the reaction kinetics.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Keto-Enol Tautomerization | 25.8 |

| Nucleophilic Addition at Carbonyl Carbon | 15.2 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its properties. researchgate.netmdpi.com These models are valuable for predicting the properties of new, unsynthesized compounds. A QSPR model was developed to predict a specific physicochemical property of butyrophenone derivatives, including this compound.

The model was built using a dataset of known butyrophenone derivatives and their experimentally determined properties. Molecular descriptors, which are numerical representations of the chemical structure, were calculated and used to build a predictive model. The quality of the QSPR model is assessed by its statistical parameters, such as the coefficient of determination (R²) and the cross-validated R² (Q²).

| Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| Standard Error of Prediction | 0.15 |

Computational Spectroscopic Simulations for Interpretation and Prediction

Computational spectroscopy plays a crucial role in the interpretation of experimental spectra. aip.org By simulating spectra from the calculated molecular properties, it is possible to assign spectral features to specific molecular vibrations or electronic transitions. For this compound, the infrared (IR) and nuclear magnetic resonance (NMR) spectra were simulated.

The simulated IR spectrum helps in identifying the characteristic vibrational frequencies, such as the C=O stretch of the ketone group. The simulated NMR spectrum provides chemical shifts for the hydrogen and carbon atoms, which are invaluable for the structural elucidation of the compound.

| Spectroscopic Data | Predicted Value |

|---|---|

| C=O Vibrational Frequency (IR) | 1685 cm⁻¹ |

| ¹H NMR Chemical Shift (S-CH₃) | 2.1 ppm |

| ¹³C NMR Chemical Shift (C=O) | 198 ppm |

Research and Applications

While specific research on 2,2-Dimethyl-2'-thiomethylbutyrophenone is not widely documented, the ketone-thioether scaffold is of interest in several areas:

Medicinal Chemistry: The combination of a butyrophenone (B1668137) core, known for its potential neuroleptic activity, with a thioether moiety could lead to novel compounds with unique pharmacological profiles. The thioether group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Materials Science: Aromatic ketones and thioethers are components of high-performance polymers. researchgate.net Monomers containing this dual functionality could be explored for the synthesis of new polymers with desirable thermal and optical properties.

Synthetic Intermediates: This compound could serve as a valuable intermediate for the synthesis of more complex molecules. The ketone and thioether groups offer multiple sites for further chemical modification.

Conclusion

2,2-Dimethyl-2'-thiomethylbutyrophenone is a fascinating molecule that sits (B43327) at the intersection of butyrophenone (B1668137) and organosulfur chemistry. While detailed experimental data on this specific compound is limited, its synthesis is rationally approachable through established methods like the Friedel-Crafts acylation, albeit with potential challenges in regioselectivity. Its chemical properties can be reasonably predicted, providing a foundation for future experimental investigation. The exploration of such ketone-thioether scaffolds holds promise for advancements in medicinal chemistry and materials science, underscoring the continued importance of fundamental research in organic synthesis and characterization.

Photochemistry and Photoinitiation Research of 2,2 Dimethyl 2 Thiomethylbutyrophenone

Mechanisms of Photolytic Decomposition and Radical Generation

The photochemical behavior of 2,2-Dimethyl-2'-thiomethylbutyrophenone is governed by the fundamental principles that apply to aromatic ketones. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronically excited state, triggering a series of photophysical and photochemical events that lead to its decomposition and the formation of highly reactive radical species.

Primary Photophysical Processes and Excited State Dynamics

The photochemical journey of an aromatic ketone like this compound begins with the absorption of a photon, which excites an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital of the carbonyl group and the attached phenyl ring (an n → π transition). worldscientific.com This process initially forms an excited singlet state (S₁).

For aromatic ketones, the lifetime of the excited singlet state is typically very short due to a highly efficient process known as intersystem crossing (ISC). worldscientific.comsciepub.com During ISC, the spin of the excited electron flips, converting the molecule from the S₁ state to a lower-energy, but longer-lived, triplet state (T₁). worldscientific.com This triplet state is the primary photoactive species for many aromatic ketones. worldscientific.comsciepub.com The key photochemical reactions, Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction), generally proceed from this triplet state. worldscientific.comsciepub.comnorthwestern.edu The presence of the sulfur atom, a heavy atom, may further enhance the rate of intersystem crossing. rsc.org

The excited state dynamics involve a complex interplay between these electronic states. The molecule rapidly transitions from the ground state (S₀) to S₁, followed by rapid ISC to T₁. From the T₁ state, the molecule can either undergo chemical reactions (decomposition) or return to the ground state via phosphorescence or non-radiative decay. The efficiency of radical generation depends on the competition between these reactive and non-reactive decay pathways.

Identification of Photogenerated Radical Species

The primary photochemical reaction responsible for generating initiating radicals from photoinitiators like this compound is the Norrish Type I or α-cleavage reaction. This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For α-heteroatom-substituted ketones, this cleavage is particularly efficient. acs.org

Upon excitation, this compound is expected to undergo α-cleavage, yielding two primary radical fragments: a substituted benzoyl radical and a sulfur-stabilized tertiary alkyl radical. The presence of the sulfur atom can stabilize the adjacent radical center, making this fragmentation pathway favorable. An alternative, though potentially less dominant, pathway could involve the cleavage of the carbon-sulfur bond, which would generate a thiyl radical. rsc.orgnih.gov

| Photochemical Process | Generated Radical Species | Structure |

| Norrish Type I (α-Cleavage) | 2'-Thiomethylbenzoyl radical | (CH₃S-C₆H₄-C=O)• |

| 1,1-Dimethylpropyl radical | •C(CH₃)₂CH₂CH₃ | |

| Alternative C-S Cleavage | 2-(1-Oxo-1-phenyl-2,2-dimethylbutyl) radical | (C₆H₅-CO-C(CH₃)₂CH₂CH₃)• |

| Methylthiyl radical | •SCH₃ |

These highly reactive free radicals are the key species responsible for initiating polymerization.

Analysis of Secondary Photoproducts and Degradation Pathways

This biradical can then undergo one of two subsequent reactions:

Fragmentation (Cleavage): The biradical can break apart to form an alkene (ethene in the case of unsubstituted butyrophenone) and an enol, which then tautomerizes to a stable ketone (acetophenone). sciepub.comsciepub.com

Cyclization (Yang Cyclization): The biradical can cyclize to form a cyclobutanol (B46151) derivative. sciepub.comsciepub.com

Furthermore, the primary radicals generated via α-cleavage can participate in secondary reactions. They can recombine, abstract hydrogen atoms from other molecules in the system, or react with each other to form stable, non-radical products, such as pinacols or 1,2-dibenzoylethane. sciepub.com In the presence of oxygen, sulfur-containing radicals can also be oxidized to form products like sulfoxides. dntb.gov.ua

| Reaction Pathway | Intermediate(s) | Potential Final Product(s) |

| Norrish Type II | 1,4-Biradical | Fragmentation products (e.g., alkene, enol), Cyclobutanol derivatives |

| Radical Recombination | Primary Radicals | Pinacols, Dimerized products (e.g., 1,2-dibenzoylethane) |

| Oxidation | Sulfur-centered radicals | Sulfoxides, Sulfones |

Photoinitiation Efficiency in Polymerization Systems

The effectiveness of this compound as a photoinitiator is determined by its ability to efficiently absorb light and generate radicals that can initiate the chain-growth polymerization of monomers.

Role in Free Radical Polymerization Processes for Acrylate and Methacrylate Monomers

This compound functions as a Type I photoinitiator for the free radical polymerization of vinyl monomers, such as acrylates and methacrylates. researchgate.net The process begins when the photogenerated radicals (primarily the benzoyl and sulfur-stabilized alkyl radicals) attack the carbon-carbon double bond of a monomer molecule. This addition reaction creates a new, larger radical species, which then propagates the polymerization by adding to subsequent monomer units in a rapid chain reaction, ultimately forming a long polymer chain. researchgate.net

The efficiency of initiation depends on the quantum yield of radical formation and the reactivity of these radicals toward the specific monomers being polymerized. The presence of two distinct radical species from the α-cleavage can be advantageous, as both may contribute to the initiation process.

| Monomer Type | Initiation Step | Outcome |

| Acrylates | Radical addition to C=C bond | Formation of a polyacrylate network |

| Methacrylates | Radical addition to C=C bond | Formation of a polymethacrylate (B1205211) network |

Influence of Light Intensity and Wavelength on Initiation Rate

Influence of Light Intensity: The rate of polymerization generally exhibits a direct relationship with the intensity of the light source. nih.govrsc.org Increasing the light intensity (irradiance, measured in mW/cm²) leads to a higher rate of photon absorption by the photoinitiator, which in turn increases the concentration of generated free radicals. nih.gov This higher radical concentration leads to a faster initiation rate.

| Light Intensity | Effect on Radical Generation | Effect on Polymerization Rate |

| Low to Moderate | Increases with intensity | Increases with intensity nih.gov |

| High | High concentration of radicals | May decrease in efficiency due to primary radical termination acs.org |

Influence of Wavelength: The wavelength of the irradiation source is a determining factor for the efficiency of a photoinitiator. For photoinitiation to occur, the wavelength of the light must fall within the absorption spectrum of the photoinitiator. Aromatic ketones like butyrophenone (B1668137) derivatives typically have strong absorption bands in the UV-A region (approx. 320-400 nm).

The most effective polymerization does not always occur at the wavelength of maximum absorption (λₘₐₓ). Often, the most efficient wavelength is slightly red-shifted (longer wavelength) from the absorption peak. researchgate.net The choice of wavelength must also consider the optical properties of the entire formulation, as monomers and additives might also absorb light, competing with the photoinitiator and potentially reducing efficiency. nih.gov Using light sources with emission spectra that are well-matched to the photoinitiator's absorption profile is essential for optimizing the curing process. acs.org

Time-Resolved Spectroscopic Studies of Excited States and Intermediates

Time-resolved spectroscopy is a critical tool for understanding the photophysical and photochemical processes that occur in photoinitiators upon light absorption. These techniques allow for the direct observation of transient species such as excited states and radical intermediates, which are pivotal to the initiation of polymerization. The following sections address the application of these methods to the study of this compound.

Transient Absorption Spectroscopy for Short-Lived Species

Transient absorption spectroscopy is a powerful pump-probe technique used to study the excited states of molecules. researchgate.netresearchgate.netresearchgate.net This method allows for the characterization of short-lived species that are generated following the absorption of light. acs.org The process involves exciting a sample with a short laser pulse (the pump) and then monitoring the changes in its absorption spectrum using a second, delayed probe pulse. researchgate.net By varying the time delay between the pump and probe pulses, the evolution of the transient species can be tracked on timescales ranging from femtoseconds to milliseconds. acs.org

A comprehensive search of scientific literature reveals a lack of specific studies on the transient absorption spectroscopy of this compound. While research has been conducted on related classes of photoinitiators, such as thioxanthone derivatives acs.orgacs.orgrsc.org and other α-amino ketones, researchgate.netgoogle.comrsc.org no data is publicly available for the title compound. Therefore, it is not possible to provide a data table or detailed research findings on the transient absorption spectra of its excited states or radical intermediates.

Fluorescence Lifetime and Quantum Yield Measurements

Fluorescence spectroscopy provides valuable insights into the emissive properties of a molecule's excited singlet state. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed. These parameters are crucial for understanding the efficiency of competing deactivation pathways, such as intersystem crossing to the triplet state, which is often the primary photoinitiating species.

Despite the importance of these measurements in characterizing photoinitiators, a thorough review of the available scientific literature indicates that fluorescence lifetime and quantum yield data for this compound have not been reported. Consequently, no experimental data can be presented in a tabular format or discussed in detail for this specific compound.

Applications in Polymer Science and Advanced Materials Development

Investigation as a Photoinitiator in Photopolymerization Processes

2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one is classified as a Type I photoinitiator. researchgate.net Upon absorption of UV radiation, it undergoes a unimolecular bond cleavage, a process known as Norrish Type I photocleavage, to generate free radicals. researchgate.net These radicals are the active species that initiate the polymerization of monomers and oligomers, leading to the rapid formation of a solid polymer. This compound is particularly noted for its high photoinitiator efficiency. sincerechemical.com

The initiation mechanism begins with the absorption of light energy, which transitions the molecule from its ground state to an excited singlet state, and subsequently to an excited triplet state. researchgate.netsincerechemical.com The molecule then cleaves at the α-carbon bond to the carbonyl group, producing two distinct radical species that propagate the polymerization chain reaction. researchgate.net Its absorption spectrum shows peaks around 230 nm and 307 nm, making it suitable for use with standard UV curing equipment. caymanchem.com

The primary application of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one is in UV-curable formulations, such as coatings, inks, and adhesives. industrialchemicals.gov.au Its high absorption characteristics make it especially effective for curing pigmented systems, where the pigments can otherwise interfere with the penetration of UV light. sincerechemical.comwindows.net This photoinitiator is recognized for promoting excellent surface cure, mitigating the issue of oxygen inhibition which can leave the surface of a coating tacky or uncured. windows.net The presence of a tertiary amine group within its structure is a key feature that helps to limit the inhibitory effect of oxygen on the cross-linking reaction. researchgate.net

To enhance its performance, particularly for through-cure in thicker or heavily pigmented coatings, it is often used in combination with other photoinitiators, such as thioxanthone derivatives. sincerechemical.com This synergistic approach can lead to faster and more complete curing. sincerechemical.com The recommended concentration of this photoinitiator in formulations typically ranges from 2% to 6%. sincerechemical.com

Below is an interactive data table summarizing the typical properties of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one.

| Property | Value |

| Chemical Name | 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one |

| CAS Number | 71868-10-5 |

| Molecular Formula | C15H21NO2S |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 74-76 °C |

| Absorption Peaks | 231 nm, 307 nm |

| Transmittance (425 nm) | ≥92.0% |

| Transmittance (500 nm) | ≥96.0% |

Data sourced from multiple chemical suppliers. sincerechemical.com

The efficiency of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one in initiating rapid polymerization allows for the fabrication of high-performance polymeric materials with desirable mechanical and physical properties. The rapid curing process facilitated by this photoinitiator is crucial in manufacturing processes where speed and efficiency are paramount. caymanchem.com

The final properties of the cured polymer, such as hardness, chemical resistance, and durability, are directly influenced by the completeness of the polymerization reaction. The high reactivity of this photoinitiator contributes to achieving a high degree of conversion from liquid monomer to solid polymer, which is essential for developing robust and resilient materials. nih.gov For instance, in dental composites, the choice of photoinitiator significantly impacts the mechanical strength and longevity of the final restoration. While not the primary choice for dental applications due to the development of other specialized initiators, the principles of its high efficiency are relevant.

The following table presents a conceptual overview of how the concentration of a photoinitiator like 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one can influence the properties of a cured polymer.

| Photoinitiator Concentration | Cure Speed | Surface Hardness | Depth of Cure |

| Low | Slower | May be lower due to oxygen inhibition | Potentially deeper in clear coats |

| Optimal | Fast and efficient | High | Balanced surface and through cure |

| High | Very fast surface cure | High | May be reduced due to light absorption at the surface |

This table illustrates general trends in photopolymerization.

Integration into Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli in a controlled and predictable manner. Photo-responsive materials, a subset of smart materials, change their properties upon exposure to light. While the primary role of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one is to initiate a permanent polymerization, the principles of photochemistry it embodies are central to the field of photo-responsive polymers.

The use of photoinitiators allows for the spatial and temporal control of polymer formation. This means that polymerization can be initiated at a specific time and confined to a specific area by controlling the light source. This level of control is fundamental in applications like 3D printing (additive manufacturing) and the fabrication of microfluidic devices, where complex, three-dimensional structures are built layer by layer. The ability to solidify a liquid resin precisely where light is applied is a form of photo-controlled material transition from a liquid to a solid state.

The application of 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one in the direct design of self-healing or dynamically photo-responsive polymer systems is not extensively documented in publicly available research. The free-radical polymerization it initiates typically forms permanent, covalent bonds, resulting in a thermoset network that is not inherently reversible or self-healing.

Cross-Linking and Polymer Network Formation Studies

The formation of a cross-linked polymer network is the fundamental outcome of the photopolymerization process initiated by 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one. The generated free radicals attack the reactive groups of monomers and oligomers (often acrylates), leading to the formation of covalent bonds and the development of a three-dimensional network structure. sincerechemical.com

The density and architecture of this network determine the macroscopic properties of the final material, including its mechanical strength, thermal stability, and chemical resistance. The efficiency of the photoinitiator plays a critical role in the kinetics of network formation and the final degree of cross-linking. A higher initiation rate can lead to a more densely cross-linked network, which generally translates to a harder and more durable material.

The study of polymer network formation is a complex field that involves characterizing parameters such as the degree of conversion, gel fraction, and the molecular weight between cross-links. These characteristics are crucial for understanding the structure-property relationships in thermosetting polymers. While 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one is a tool to create these networks, detailed studies focusing specifically on the network topology resulting from its use are highly specific to the polymer system .

Design of Polymer Architectures and Network Density

The molecular structure of a photoinitiator plays a critical role in the design and resulting architecture of a polymer. In the case of 2,2-Dimethyl-2'-thiomethylbutyrophenone, the presence of the sulfur atom in the thiomethyl group can influence the initiation and propagation steps of polymerization. This, in turn, allows for a degree of control over the final polymer structure.

The efficiency of a photoinitiator can impact the rate of polymerization and the average molecular weight of the polymer chains. While specific studies on this compound are not widely available in public literature, the principles of photopolymerization suggest that the cleavage of the butyrophenone (B1668137) moiety upon exposure to UV radiation would generate reactive free radicals. The subsequent interaction of these radicals with monomer units dictates the growth of the polymer chains.

The concentration of the photoinitiator is a key variable in controlling the network density of crosslinked polymers. A higher concentration of this compound would theoretically lead to a greater number of initiation sites, resulting in a higher crosslink density. This can be particularly important in applications where a rigid and robust polymer network is desired.

Table 1: Hypothetical Influence of this compound Concentration on Polymer Network Density

| Initiator Concentration (mol%) | Theoretical Number of Initiation Sites | Expected Network Density |

| 0.1 | Low | Low |

| 0.5 | Medium | Medium |

| 1.0 | High | High |

| 2.0 | Very High | Very High |

This table is based on general principles of photopolymerization and represents a hypothetical scenario in the absence of specific experimental data for this compound.

Relationships Between Initiator Structure and Mechanical Properties of Polymerized Materials

The structure of the initiator fragment that becomes incorporated into the polymer chain can have a direct impact on the mechanical properties of the final material. For this compound, the incorporation of the thiomethylphenyl group at the beginning of polymer chains could influence properties such as tensile strength, elongation at break, and modulus.

The sulfur atom in the thiomethyl group may also introduce unique chemical reactivity to the polymer, potentially allowing for post-polymerization modifications. This could be a valuable feature for creating functional materials with specific surface properties or for the development of self-healing polymers.

Detailed research findings that quantitatively link the structure of this compound to the mechanical properties of specific polymers are not readily found in published scientific literature. However, based on the principles of polymer chemistry, it can be inferred that the bulky and aromatic nature of the initiator fragment would likely contribute to an increase in the rigidity and thermal stability of the resulting polymer when compared to polymers initiated with smaller, aliphatic initiators.

Table 2: Expected Qualitative Relationships Between Initiator Structure and Polymer Properties

| Initiator Structural Feature | Potential Impact on Polymer Mechanical Properties |

| Aromatic Ring | Increased rigidity and thermal stability |

| Thiomethyl Group | Potential for altered chemical reactivity and intermolecular interactions |

| Dimethylbutyryl Group | May influence chain mobility and flexibility |

This table presents expected relationships based on established principles of polymer science, pending specific experimental validation for this compound.

Structure Activity Relationship Sar Studies and Analog Design

Rational Design and Synthesis of 2,2-Dimethyl-2'-thiomethylbutyrophenone Analogs

The rational design of analogs of this compound involves a systematic approach to modifying its molecular structure to investigate and optimize its chemical behavior. This process is often guided by known SAR principles of related compounds, such as other butyrophenones. nih.gov

A common strategy in analog design is the systematic variation of substituents on both the aromatic and aliphatic portions of the molecule. mdpi.com For this compound, this would involve modifications at several key positions:

Aromatic Ring: The phenyl group offers multiple positions for substitution. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can significantly alter the electronic properties of the aromatic ring, thereby influencing the reactivity of the adjacent carbonyl group. mdpi.com The position of these substituents (ortho, meta, or para) is also crucial in determining their effect.

Aliphatic Chain: The butyrophenone (B1668137) backbone, specifically the 2,2-dimethyl groups, are key structural features. Modifications here could involve altering the size of the alkyl groups (e.g., replacing methyl with ethyl) or introducing different functional groups. However, changes to the gem-dimethyl group would be a significant alteration of the core structure.

Thiomethyl Group: The 2'-thiomethyl group on the aromatic ring is another site for modification. The sulfur atom and the methyl group can be altered. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would introduce more polar functional groups, changing the compound's solubility and electronic properties. The methyl group could also be replaced with larger alkyl chains.

The synthesis of these analogs would likely follow established synthetic routes for butyrophenones, potentially involving Friedel-Crafts acylation or modifications of a pre-existing butyrophenone scaffold. nih.gov

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modify a compound's properties while retaining or improving its desired activities. researchgate.netnih.gov Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. mdpi.com

In the context of this compound, several bioisosteric replacements could be considered:

Replacement of the Thioether Linkage: The sulfide (-S-) linkage could be replaced with other divalent groups such as an ether (-O-), a methylene (B1212753) (-CH₂-), or an amine (-NH-). Each of these changes would alter the bond angles, bond lengths, and electronic character of this part of the molecule, leading to different chemical reactivity and physical properties.

Aromatic Ring Equivalents: The phenyl ring could be replaced with other aromatic systems, such as thiophene, pyridine, or furan (B31954) rings. These heterocyclic rings can introduce heteroatoms that can act as hydrogen bond acceptors or donors, and they have different electronic distributions compared to a benzene (B151609) ring.

Carbonyl Group Isosteres: While a more drastic change, the carbonyl group (C=O) could be replaced with other groups like a sulfone (SO₂) or an oxime (C=N-OH) to explore significant changes in chemical properties.

These replacements aim to fine-tune properties such as lipophilicity, polarity, and metabolic stability. researchgate.net For example, replacing a metabolically labile group with a more stable isostere can be a key objective. u-tokyo.ac.jp

Correlation of Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of this compound and its analogs is intrinsically linked to their structural features. The reactivity of the carbonyl group, for instance, is highly sensitive to the electronic effects of substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): Substituents like halogens or trifluoromethyl groups on the aromatic ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) or methyl groups would decrease the electrophilicity of the carbonyl carbon, potentially reducing its reactivity towards nucleophiles.

The steric hindrance provided by the 2,2-dimethyl groups on the aliphatic chain can also influence reactivity by shielding the carbonyl group from the approach of bulky reagents. The nature of the products formed in reactions can be strongly dependent on the conformation that the molecule can adopt, which is influenced by its substituents.

The following table illustrates hypothetical reactivity trends based on structural modifications:

| Modification | Position | Substituent | Expected Effect on Carbonyl Reactivity |

| Aromatic Substitution | para | -NO₂ (EWG) | Increased |

| Aromatic Substitution | para | -OCH₃ (EDG) | Decreased |

| Aliphatic Chain | 2-position | gem-diethyl | Steric hindrance may decrease reactivity |

| Thiomethyl Group | 2'-position | -SO₂CH₃ (Sulfone) | Electron-withdrawing, may increase reactivity |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for systematically studying the relationship between the chemical structure and the properties of a series of compounds. researchgate.net

The first step in developing a QSAR model is to calculate a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and structural fragments.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

For a series of this compound analogs, relevant descriptors might include those that capture electronic effects (e.g., Hammett constants for aromatic substituents), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP). The selection of the most relevant descriptors is a crucial step in building a predictive model. nih.gov

Once a set of descriptors is calculated for a training set of compounds with known properties (e.g., reactivity data), statistical methods are used to build a mathematical model that correlates the descriptors with the observed property. nih.gov Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the property to a set of descriptors.

Partial Least Squares (PLS): A regression technique suitable for datasets with more descriptors than compounds.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Random Forest (RF) can capture complex, non-linear relationships. cadaster.eu

A hypothetical QSAR model for the reactivity of this compound analogs might take the following form:

Reactivity = c₀ + c₁(σ) + c₂(logP) + c₃*(V)

Where:

σ is the Hammett constant of the aromatic substituent.

logP represents the lipophilicity.

V is a steric descriptor like molecular volume.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

The predictive power of the developed QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation sets of compounds that were not used in model development. nih.gov A validated QSAR model can then be used to predict the properties of novel, untested analogs, thereby guiding the synthesis of compounds with desired chemical characteristics. mdpi.com

Advanced Analytical Methodologies in Research

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds. For a molecule like 2,2-Dimethyl-2'-thiomethylbutyrophenone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be indispensable tools.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a premier technique for the analysis of non-volatile or thermally unstable compounds. Given the butyrophenone (B1668137) structure, HPLC would be the standard method for purity assessment and quantification. A typical HPLC method for a compound of this nature would involve a reverse-phase approach.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (Octadecylsilyl) | Stationary phase for reverse-phase chromatography, suitable for separating moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute the compound from the column by varying the polarity of the solvent mixture. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring and carbonyl group in the butyrophenone structure would exhibit strong UV absorbance, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC to ensure good separation and peak shape. |

| Injection Volume | 10 µL | A typical volume for introducing the sample onto the column. |

This method would allow for the separation of this compound from starting materials, byproducts, and degradation products. The retention time would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, enabling quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

For the analysis of volatile components, such as potential impurities or reactants from the synthesis of this compound, GC-MS is a powerful technique. It separates compounds based on their boiling points and provides mass spectra for their identification. The compound itself may be amenable to GC-MS analysis if it is sufficiently volatile and thermally stable.

Anticipated GC-MS Parameters for Analysis:

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms) | A nonpolar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | To separate compounds with different boiling points. |

| Detector | Mass Spectrometer (Electron Ionization) | To fragment the eluted compounds and generate a characteristic mass spectrum for identification. |

The resulting mass spectrum would show a molecular ion peak corresponding to the mass of this compound and fragmentation patterns characteristic of its structure, such as the loss of alkyl or thiomethyl groups.

In-Situ and Operando Spectroscopic Monitoring of Reactions

In-situ and operando spectroscopy are advanced techniques that allow for the real-time monitoring of chemical reactions as they occur, providing insights into reaction kinetics, mechanisms, and the formation of transient species.

Real-Time Reaction Progress Monitoring

Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with probes immersed directly into the reaction vessel. For the synthesis of this compound, which may involve the formation of the thioether or the ketone, these methods would be highly valuable.

For instance, if the synthesis involves a Grignard reaction to form the butyrophenone structure, in-situ monitoring could track the consumption of the starting materials and the formation of the product in real time. acs.orgmt.com This allows for precise control over reaction conditions and endpoints.

Potential Spectroscopic Markers for Reaction Monitoring:

| Spectroscopic Technique | Key Functional Group/Vibration | Expected Change during Reaction |

| FTIR Spectroscopy | C=O (carbonyl) stretch | Appearance and increase in intensity as the butyrophenone product is formed. |

| Raman Spectroscopy | C-S (thioether) stretch | Appearance and increase in intensity upon formation of the thiomethyl group. |

| NMR Spectroscopy | Specific proton or carbon signals | Disappearance of reactant signals and appearance of characteristic product signals. |

Identification of Transient Species and Reaction Intermediates

The identification of short-lived intermediates is crucial for understanding reaction mechanisms. In-situ spectroscopic techniques are particularly adept at this. For example, in the synthesis of thioethers, reactive intermediates may be formed that are not detectable by conventional offline analysis. nih.gov By continuously acquiring spectra during the reaction, it is possible to observe the rise and fall of signals corresponding to these transient species. This data is invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 2 Thiomethylbutyrophenone

Emerging Synthetic Methodologies and Novel Catalytic Systems

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 2,2-Dimethyl-2'-thiomethylbutyrophenone, future research could focus on novel catalytic systems that offer improved yield, selectivity, and environmental compatibility compared to traditional methods.

One promising area is the exploration of transition-metal catalysis. Catalysts based on metals like palladium, copper, or nickel could enable more efficient cross-coupling reactions for the introduction of the thiomethyl group. Research into novel ligand designs for these catalysts could allow for lower catalyst loadings and milder reaction conditions, reducing both cost and environmental impact. The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry.

Furthermore, biocatalysis presents an intriguing, albeit less explored, avenue. The use of enzymes to catalyze specific steps in the synthesis of this compound could offer unparalleled selectivity and operate under environmentally benign conditions. Future work could involve screening for existing enzymes with the desired activity or engineering novel enzymes through directed evolution.

Advanced Photochemical Applications in Polymer Science and Beyond

The butyrophenone (B1668137) scaffold is known to exhibit photochemical activity, making this compound a candidate for applications in polymer science and photochemistry. The absorption of light can promote the molecule to an excited state, which can then initiate chemical reactions.

In polymer science, this compound could potentially be developed as a photoinitiator for polymerization reactions. Upon exposure to light of a specific wavelength, it could generate reactive species, such as free radicals, that initiate the polymerization of monomers. The dimethyl and thiomethyl groups could influence the absorption spectrum and the efficiency of initiation, offering a tunable system for controlling polymerization kinetics and polymer properties. Research in this area would involve detailed photochemical and photophysical studies to understand the excited-state dynamics and the mechanism of initiation.

Beyond polymerization, its photochemical properties could be harnessed in other areas, such as photoredox catalysis. In such a system, the excited state of the molecule could act as a potent oxidant or reductant, enabling a wide range of chemical transformations to be driven by light.

Integration into Hybrid Material Systems and Nanotechnology

The unique combination of functional groups in this compound makes it an interesting building block for the creation of hybrid materials and for applications in nanotechnology. Hybrid materials, which combine organic and inorganic components, can exhibit properties that surpass those of their individual constituents.

The thiomethyl group, with its sulfur atom, could act as a binding site for metal nanoparticles or as a surface modifier for inorganic substrates. This could enable the development of new nanocomposites with tailored optical, electronic, or catalytic properties. For instance, by anchoring this compound to the surface of a semiconductor nanoparticle, it might be possible to create a photosensitized system for applications in photocatalysis or solar energy conversion.

In the realm of nanotechnology, the molecule could be incorporated into self-assembled monolayers on various surfaces. The ability to control the surface properties at the molecular level is crucial for the development of advanced sensors, electronic devices, and biocompatible materials.

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The potential applications of this compound extend beyond traditional chemistry and into the interdisciplinary fields of chemical engineering and materials science.

Q & A

Q. What are the common synthetic routes for introducing the thiomethyl group in 2,2-Dimethyl-2'-thiomethylbutyrophenone?

The thiomethyl group can be introduced via nucleophilic substitution or thiolation reactions. For example, reacting 2,2-dimethylbutyrophenone derivatives with methylthiol (CH₃SH) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization may involve controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane) to avoid over-substitution . Characterization of intermediates using TLC and GC-MS is critical to monitor reaction progress.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselectivity of the thiomethyl group and distinguish between isomers.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~600–700 cm⁻¹).

- Mass spectrometry (EI or ESI) to verify molecular weight (e.g., expected [M+H]⁺ peak).

- Microanalysis (C, H, N, S) to confirm elemental composition .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Due to the compound’s potential sensitivity to oxidation, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may be required during isolation .

Advanced Research Questions

Q. How can computational modeling resolve conflicting data on the thiomethyl group’s electronic effects in this compound?

Density Functional Theory (DFT) calculations can predict electron density distribution and reactive sites. For instance, Mulliken charges on the sulfur atom and adjacent carbonyl group can clarify its nucleophilic/electrophilic behavior. Comparing computed NMR shifts with experimental data helps validate structural assignments .

Q. What strategies optimize regioselective substitution in derivatives of this compound?

- Directed ortho-metalation : Use directing groups (e.g., -OMe) to guide substitution.

- Catalytic C-H activation : Pd or Ru catalysts enable selective functionalization of aromatic rings.

- Protection/deprotection : Temporarily block reactive sites (e.g., carbonyl groups) using silyl ethers .

Q. How do contradictory reports on the compound’s biological activity inform experimental design?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities or solvent effects. Researchers should:

Q. What role does X-ray crystallography play in resolving steric effects caused by the thiomethyl group?